molecular formula C9H19N3O3 B573953 Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI) CAS No. 184002-61-7

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI)

Cat. No.: B573953
CAS No.: 184002-61-7
M. Wt: 217.269
InChI Key: WVUSJMQQIHKEMR-UHFFFAOYSA-N
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Description

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI), also known as Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI), is a useful research compound. Its molecular formula is C9H19N3O3 and its molecular weight is 217.269. The purity is usually 95%.
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Biological Activity

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI), also known by its CAS number 184002-61-7, is a derivative of alanine that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and biotechnology.

The molecular formula of Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI) is C9H19N3O3C_9H_{19}N_3O_3, with a molecular weight of approximately 217.2655 g/mol. Key physical properties include:

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting Point116-117 °C
Flash PointNot Available
LogP-0.25

Research indicates that alanine derivatives play significant roles in various metabolic pathways. Specifically, alanine acts as a key amino acid in the transamination process and serves as a substrate for gluconeogenesis. The hydrazide form may influence these pathways differently due to its ability to form stable complexes with metal ions and other biomolecules.

Case Study: Alanine Transport in Cancer Cells

A notable study explored the role of alanine transporters in pancreatic ductal adenocarcinoma (PDAC) cells. The research demonstrated that PDAC cells utilize both de novo synthesis and environmental uptake of alanine to meet their metabolic demands. Inhibition of mitochondrial pyruvate transport significantly decreased intracellular levels of alanine, highlighting the importance of alanine in cancer cell metabolism .

Biological Activity

The biological activity of Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI) can be categorized into several key areas:

1. Antioxidant Properties
Research has shown that certain alanine derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property may be beneficial in protecting against cellular damage in various diseases.

2. Role in Protein Synthesis
Alanine is integral to protein synthesis as it serves as a building block for proteins. The hydrazide form may enhance the stability and bioavailability of peptides synthesized from alanine.

3. Metabolic Regulation
Alanine plays a crucial role in metabolic regulation, particularly in gluconeogenesis and nitrogen metabolism. Studies suggest that the presence of alanine can influence the metabolic flux through various pathways, including the TCA cycle and amino acid biosynthesis .

Research Findings

Recent studies have highlighted the diverse roles that alanine derivatives play in biological systems:

  • Selective Utilization by Tumor Cells : Tumor cells preferentially uptake alanine for energy production and biosynthetic processes, making it a potential target for therapeutic interventions .
  • Hyperproduction Mechanisms : Research on Arthrobacter oxydans revealed mechanisms for hyperproduction of alanine under specific growth conditions, suggesting potential biotechnological applications for producing alanine at scale .

Properties

IUPAC Name

tert-butyl N-(1-hydrazinyl-2-methyl-1-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-8(2,3)15-7(14)11-9(4,5)6(13)12-10/h10H2,1-5H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUSJMQQIHKEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184002-61-7
Record name tert-butyl N-[1-(hydrazinecarbonyl)-1-methylethyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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